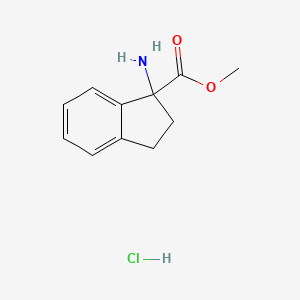
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile, also known as CPPC, is an organic compound with a chemical formula of C13H9ClN2O. It is a heterocyclic compound containing both a phenoxy and a pyridine ring, and is an important intermediate used in the synthesis of a variety of drugs and other compounds. CPPC is synthesized through a variety of methods, including the reaction of pyridine with 4-chlorophenyl isocyanate. It has a wide range of applications in scientific research and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is not yet fully understood. However, it is believed to interact with various biochemical pathways and receptors in the body. For example, it has been shown to interact with the dopamine receptor, which is involved in the regulation of mood and behavior. Additionally, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile has been found to modulate the expression of certain genes, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile have been studied extensively. In animal models, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been found to reduce the levels of certain cytokines, which are molecules involved in inflammation. Additionally, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile has been shown to reduce the levels of certain hormones, such as testosterone and estradiol, which may be beneficial in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and purify, and can be stored for long periods of time without degrading. Additionally, it can be used in a variety of biological assays, such as cell culture and animal studies. However, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is not suitable for use in humans, as it can cause toxic side effects. Therefore, it should only be used in laboratory experiments.
Future Directions
The potential future directions for the use of 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile could be used to develop new drugs and therapies for the treatment of various diseases. Furthermore, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile could be used to study the effects of environmental pollutants on the human body, as well as the effects of other compounds on cellular processes. Finally, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile could be used to develop new methods for synthesizing other compounds.
Synthesis Methods
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is synthesized by the reaction of pyridine with 4-chlorophenyl isocyanate. This reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dichloromethane or toluene. The reaction proceeds through an S_N2 mechanism, where the isocyanate group acts as a leaving group and the chlorine atom is replaced by the pyridine ring. The reaction is typically carried out at room temperature and takes several hours to complete. The product is then purified by column chromatography to yield 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile in high purity.
Scientific Research Applications
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of drugs, such as anticonvulsants, antiretrovirals, and antibiotics. It has also been studied as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
properties
IUPAC Name |
6-(4-chlorophenyl)-2-phenoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMQTTCPYYTCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[2-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2850033.png)




![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)




![4-Ethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2850051.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2850053.png)